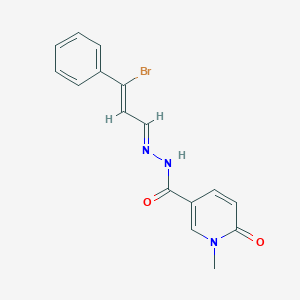![molecular formula C17H22N2O2 B4982993 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B4982993.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide, commonly known as CXE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CXE belongs to the class of molecules known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of biological effects.
Mechanism of Action
The mechanism of action of CXE involves the inhibition of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide, which leads to an increase in endocannabinoid levels. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in a range of physiological processes. The increased endocannabinoid levels resulting from CXE inhibition of this compound have been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects:
CXE has been shown to have a range of biochemical and physiological effects. In animal studies, CXE has been shown to have analgesic effects in a range of pain models, including inflammatory and neuropathic pain. CXE has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, CXE has been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of CXE is that it is a highly selective N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide inhibitor, which means that it does not interact with other enzymes or receptors in the body. This makes it a useful tool for studying the effects of this compound inhibition on endocannabinoid signaling. However, one limitation of CXE is that it has poor solubility in water, which can make it difficult to administer in animal studies.
Future Directions
There are several future directions for research on CXE. One area of research is the development of more potent and selective N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide inhibitors. Another area of research is the investigation of the potential therapeutic applications of CXE in human clinical trials. Additionally, research is needed to better understand the long-term effects of this compound inhibition on endocannabinoid signaling and the potential side effects of CXE.
Synthesis Methods
The synthesis of CXE involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of CXE are cyclohexene and 2-methylphenylamine. The two compounds are reacted with ethylene diamine in the presence of a catalyst to form the final product, CXE. The synthesis process of CXE has been optimized to achieve high yields and purity.
Scientific Research Applications
CXE has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its use as an N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide inhibitor. This compound is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in regulating pain, mood, and appetite. Inhibition of this compound leads to an increase in endocannabinoid levels, which has been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-7-5-6-10-15(13)19-17(21)16(20)18-12-11-14-8-3-2-4-9-14/h5-8,10H,2-4,9,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBVXVIGODOSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982922.png)

![5-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4982927.png)
![3-ethynyl-N-[4-(4-{[(3-ethynylphenyl)amino]carbonyl}phenoxy)phenyl]benzamide](/img/structure/B4982938.png)
![6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B4982947.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4982951.png)
![3-bromo-5-phenyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982961.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4982966.png)
![N-(4-ethoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4982969.png)
![4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoic acid](/img/structure/B4982970.png)
![diethyl 2-[2,2,7-trimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4982977.png)

![1,8-dibromo-17-(2-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4982985.png)
